molecular formula C6H6N4 B1593710 [1,2,4]Triazolo[1,5-a]pyridin-6-amine CAS No. 31052-94-5

[1,2,4]Triazolo[1,5-a]pyridin-6-amine

Cat. No.: B1593710
CAS No.: 31052-94-5
M. Wt: 134.14 g/mol
InChI Key: BGVGAKUIJCKCEN-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-6-amine is a heterocyclic aromatic organic compound belonging to the class of triazolopyridines This compound features a fused ring system consisting of a triazole and a pyridine ring, which imparts unique chemical and biological properties

Synthetic Routes and Reaction Conditions:

  • Microwave-Mediated Synthesis: One common method involves the microwave-assisted synthesis of [1,2,4]triazolo[1,5-a]pyridines from enaminonitriles[_{{{CITATION{{{1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a ...](https://www.mdpi.com/1420-3049/29/4/894). This method is advantageous due to its rapid reaction times and high yields[{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Catalyst-Free Synthesis: Another approach is the catalyst-free synthesis, which simplifies the process and reduces the need for additional reagents[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

  • Conventional Heating Methods: Traditional heating methods can also be employed, although they may require longer reaction times and lower yields compared to microwave-mediated synthesis.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the microwave-mediated or catalyst-free synthetic routes. The choice of method depends on factors such as cost, scalability, and environmental impact. Continuous flow chemistry is also being explored as a potential method for large-scale production due to its efficiency and control over reaction parameters.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitutions often use strong nucleophiles like ammonia or amines, while electrophilic substitutions may involve halogens or nitro groups.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and other derivatives.

  • Substitution Products: Halogenated, nitro-substituted, and other functionalized derivatives.

Scientific Research Applications

Chemistry: [1,2,4]Triazolo[1,5-a]pyridin-6-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound exhibits biological activities such as antibacterial, antifungal, antiviral, and anticancer properties. It is being studied for its potential use in developing new therapeutic agents.

Medicine: Due to its biological activities, this compound is being explored for its medicinal applications, particularly in the treatment of infections and cancer.

Industry: In material science, the compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Safety and Hazards

The safety information available indicates that “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The potential of “[1,2,4]Triazolo[1,5-a]pyridin-6-amine” has inspired some excellent reviews over the years on their chemistry and methods of synthesis . The development of the chemistry and application of “this compound” has continued and even accelerated . This suggests that there is ongoing interest in this compound and its derivatives, indicating promising future directions in both agriculture and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-6-amine are various enzymes and receptors. It has been found to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , JAK1 , and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activities. For instance, as an inverse agonist for RORγt, it likely binds to the ligand-binding domain of the receptor, leading to a conformational change that inhibits the receptor’s activity . As an inhibitor for PHD-1, JAK1, and JAK2, it likely binds to these enzymes and prevents them from catalyzing their respective reactions .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it can affect the JAK-STAT signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and immune response . By acting as an inverse agonist for RORγt, it can influence the Th17 cell differentiation pathway, which plays a key role in immune response .

Pharmacokinetics

One study found that a compound with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety had an oral bioavailability of 51% in rats, with a high systemic exposure (auc) of 1426 ng × h/ml and a maximum plasma concentration (cmax) of 1620 ng/ml . These findings suggest that this compound may also have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and the specific biological context. For instance, by inhibiting JAK1 and JAK2, it could potentially inhibit cell growth and induce apoptosis in cancer cells . By acting as an inverse agonist for RORγt, it could potentially suppress the differentiation of Th17 cells, which could be beneficial in autoimmune diseases .

Comparison with Similar Compounds

  • Triazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in the arrangement of atoms.

  • Thiazolo[3,2-a]pyridines: Another class of heterocyclic compounds with sulfur atoms in the ring system.

  • Thieno[2,3-b]pyridines: These compounds contain a thiophene ring fused to a pyridine ring.

Uniqueness: [1,2,4]Triazolo[1,5-a]pyridin-6-amine is unique due to its specific arrangement of nitrogen and carbon atoms, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVGAKUIJCKCEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297520
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10297520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31052-94-5
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31052-94-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 116472
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Record name s-Triazolo[1, 6-amino-
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Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine
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Record name [1,2,4]triazolo[1,5-a]pyridin-6-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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